molecular formula C5H8ClNO3 B2404277 ethyl N-carbonochloridoyl-N-methylcarbamate CAS No. 19265-06-6

ethyl N-carbonochloridoyl-N-methylcarbamate

Cat. No.: B2404277
CAS No.: 19265-06-6
M. Wt: 165.57
InChI Key: SNVGDEMHOMCIMA-UHFFFAOYSA-N
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Description

Ethyl N-carbonochloridoyl-N-methylcarbamate is a chemical compound that belongs to the carbamate family. It is widely used as an insecticide and pesticide to control a variety of pests, including insects, mites, and ticks. This compound is a white crystalline solid that is soluble in water and has a slightly bitter taste.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl N-carbonochloridoyl-N-methylcarbamate can be synthesized through various methods. One common method involves the reaction of carbonylimidazolide in water with a nucleophile, which provides an efficient and general method for the preparation of urea, carbamates, and thiocarbamates . Another method involves the use of aryl isocyanates derived from arylamines and carbon dioxide in the presence of DBU, which can be trapped by various amines and alcohols to make unsymmetrical ureas and carbamates .

Industrial Production Methods: In industrial settings, this compound is produced using a one-pot procedure for the synthesis of substituted O-aryl carbamates. This method involves the formation of N-substituted carbamoyl chlorides in situ, which are then reacted with substituted phenols . This procedure is economical and efficient, offering a streamlined workup process and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl N-carbonochloridoyl-N-methylcarbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. It can react with nucleophiles to form ureas, carbamates, and thiocarbamates .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include carbonylimidazolide, aryl isocyanates, and DBU . The reactions typically occur under mild and metal-free conditions, making them environmentally friendly and efficient.

Major Products Formed: The major products formed from the reactions of this compound include ureas, carbamates, and thiocarbamates . These products have various applications in different fields, including agriculture and pharmaceuticals.

Scientific Research Applications

Ethyl N-carbonochloridoyl-N-methylcarbamate has a wide range of scientific research applications. In chemistry, it is used as a reagent for the synthesis of various carbamate derivatives . In biology, it is used to study the effects of carbamates on different biological systems. In medicine, it is used as an insecticide and pesticide to control pests that can transmit diseases. In industry, it is used in the production of various chemical products, including pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to ethyl N-carbonochloridoyl-N-methylcarbamate include methylcarbamate and ethylcarbamate . These compounds also belong to the carbamate family and have similar chemical structures and properties.

Uniqueness: What sets this compound apart from other similar compounds is its specific use as an insecticide and pesticide. Its ability to effectively control a wide range of pests makes it a valuable tool in agriculture and public health. Additionally, its synthesis methods and reaction conditions are efficient and environmentally friendly, making it a preferred choice in industrial applications .

Properties

IUPAC Name

ethyl N-carbonochloridoyl-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClNO3/c1-3-10-5(9)7(2)4(6)8/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNVGDEMHOMCIMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N(C)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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